1-Bromo-1-(3,4-diethoxyphenyl)propan-2-one
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Overview
Description
1-Bromo-1-(3,4-diethoxyphenyl)propan-2-one is an organic compound with the molecular formula C13H17BrO3 and a molecular weight of 301.18 g/mol . This compound is characterized by the presence of a bromine atom attached to a propanone backbone, which is further substituted with a 3,4-diethoxyphenyl group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 1-Bromo-1-(3,4-diethoxyphenyl)propan-2-one typically involves the bromination of 1-(3,4-diethoxyphenyl)propan-2-one. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent side reactions .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-Bromo-1-(3,4-diethoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Bromo-1-(3,4-diethoxyphenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-1-(3,4-diethoxyphenyl)propan-2-one involves its interaction with molecular targets through its bromine and carbonyl functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the carbonyl group can undergo reduction or oxidation. These interactions can modulate biological pathways and enzyme activities, making the compound useful in various research applications .
Comparison with Similar Compounds
1-Bromo-1-(3,4-diethoxyphenyl)propan-2-one can be compared with similar compounds such as:
2-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one: This compound has methoxy groups instead of ethoxy groups, which can affect its reactivity and applications.
2-Bromo-1-(3,4-dimethylphenyl)propan-1-one: The presence of methyl groups instead of ethoxy groups can lead to differences in chemical behavior and biological activity.
Properties
Molecular Formula |
C13H17BrO3 |
---|---|
Molecular Weight |
301.18 g/mol |
IUPAC Name |
1-bromo-1-(3,4-diethoxyphenyl)propan-2-one |
InChI |
InChI=1S/C13H17BrO3/c1-4-16-11-7-6-10(13(14)9(3)15)8-12(11)17-5-2/h6-8,13H,4-5H2,1-3H3 |
InChI Key |
LDVHSKIFAPXTBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C(=O)C)Br)OCC |
Origin of Product |
United States |
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